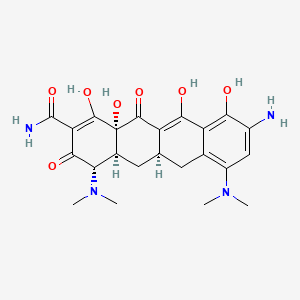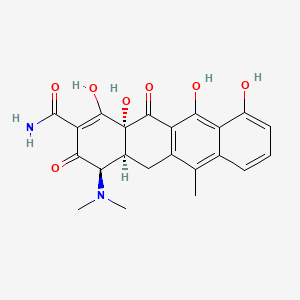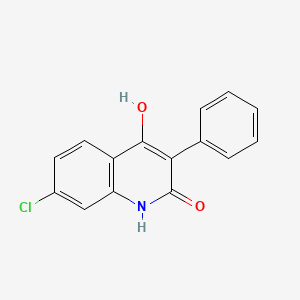
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
Overview
Description
L-698532 is a small molecule drug that was initially developed by Merck & Co., Inc. It is known for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine site on the receptor . This compound has been studied for its potential therapeutic applications in treating nervous system diseases .
Preparation Methods
The synthesis of L-698532 involves the preparation of 3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of the chlorine atom at the 7-position of the quinoline ring.
Hydroxylation: Introduction of the hydroxyl group at the 4-position.
Phenylation: Attachment of the phenyl group at the 3-position.
The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
L-698532 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized under specific conditions.
Reduction: The quinoline ring can be reduced to form various derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
L-698532 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the interactions between small molecules and the NMDA receptor.
Biology: It is used to investigate the role of the NMDA receptor in various biological processes.
Industry: The compound is used in the development of new drugs targeting the NMDA receptor.
Mechanism of Action
L-698532 exerts its effects by antagonizing the glycine site on the NMDA receptor. This inhibition prevents the activation of the receptor by glutamate, thereby modulating the excitatory neurotransmission in the nervous system . The molecular targets involved include the NMDA receptor subunits, and the pathways affected are those related to synaptic plasticity and neuroprotection .
Comparison with Similar Compounds
L-698532 is part of a series of 4-hydroxy-2-quinolones that act as selective antagonists for the glycine site on the NMDA receptor. Similar compounds include:
- L-701,324
- L-703,717
- L-695,902
These compounds share a similar mechanism of action but differ in their binding affinities and pharmacokinetic properties . L-698532 is unique in its specific binding profile and the extent of its antagonistic effects on the NMDA receptor .
Properties
IUPAC Name |
7-chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQSWLUXKUQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182777 | |
| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28563-19-1 | |
| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028563191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




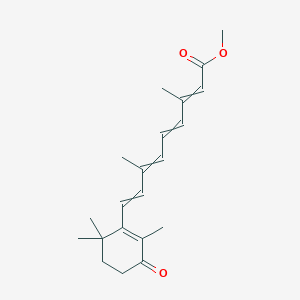

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate](/img/structure/B1505771.png)
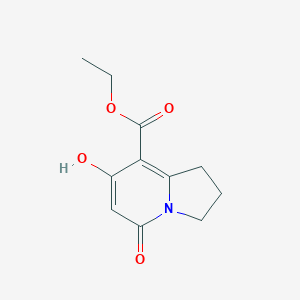

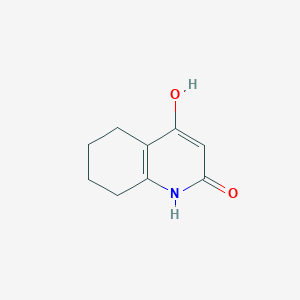
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride](/img/structure/B1505776.png)
![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1505777.png)


